1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride

covalent inhibitor cysteine targeting warhead chemistry

1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride (CAS 843673-84-7, molecular formula C₃H₆ClN₃S, MW 151.62) is the hydrochloride salt of the simplest 3-aminomethyl-substituted 1,2,4-thiadiazole. The 1,2,4-thiadiazole ring is a five-membered heteroaromatic system containing sulfur at position 1 and nitrogen atoms at positions 2 and 4, which imparts a unique electronic configuration distinct from the more extensively studied 1,3,4-thiadiazole isomer.

Molecular Formula C3H6ClN3S
Molecular Weight 151.62 g/mol
Cat. No. B13905065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride
Molecular FormulaC3H6ClN3S
Molecular Weight151.62 g/mol
Structural Identifiers
SMILESC1=NC(=NS1)CN.Cl
InChIInChI=1S/C3H5N3S.ClH/c4-1-3-5-2-7-6-3;/h2H,1,4H2;1H
InChIKeyXUTHTYLELWNVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,2,4-Thiadiazol-3-yl)methanamine Hydrochloride: Compound Identity, Core Scaffold, and Procurement Context


1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride (CAS 843673-84-7, molecular formula C₃H₆ClN₃S, MW 151.62) is the hydrochloride salt of the simplest 3-aminomethyl-substituted 1,2,4-thiadiazole [1]. The 1,2,4-thiadiazole ring is a five-membered heteroaromatic system containing sulfur at position 1 and nitrogen atoms at positions 2 and 4, which imparts a unique electronic configuration distinct from the more extensively studied 1,3,4-thiadiazole isomer [2]. This compound serves as a primary amine building block for constructing more complex thiadiazole-based pharmacophores and is listed in the PubChemLite database with an annotation count of 29 patents, indicating substantial industrial and medicinal chemistry interest [1].

Why 1-(1,2,4-Thiadiazol-3-yl)methanamine Hydrochloride Cannot Be Interchanged with Its Positional Isomers or Oxadiazole Analogs


Positional isomerism in thiadiazoles is not a trivial structural nuance—it fundamentally alters electronic distribution, reactivity toward biological nucleophiles, and physicochemical properties. The 1,2,4-thiadiazole ring possesses an electrophilic N–S bond that enables covalent trapping of cysteine thiols via disulfide formation, a mechanism not shared by the 1,3,4-thiadiazole isomer which lacks the same N–S bond geometry [1]. In oxadiazole/thiadiazole matched-pair analyses, the replacement of sulfur with oxygen changes logD by approximately one order of magnitude, directly impacting membrane permeability and metabolic stability [2]. Furthermore, substitution of the 1,2,4-thiadiazole core with the 1,2,4-oxadiazole ring eliminates the thiol-trapping warhead function entirely, precluding applications that rely on covalent cysteine modification such as cathepsin B inhibition or 3CLpro targeting [1][3]. These scaffold-level differences mean that generic substitution among thiadiazole regioisomers or oxadiazole bioisosteres will produce compounds with non-equivalent biological profiles, solubility characteristics, and target engagement mechanisms—each dimension requiring independent experimental validation.

Quantitative Differentiation Evidence: 1-(1,2,4-Thiadiazol-3-yl)methanamine Hydrochloride vs. Closest Analogs


Covalent Cysteine Warhead: 1,2,4-Thiadiazole N–S Bond Reactivity vs. 1,3,4-Thiadiazole and 1,2,4-Oxadiazole

The 1,2,4-thiadiazole ring system uniquely possesses an electrophilic N–S bond that can undergo nucleophilic attack by cysteine thiols, leading to ring opening and formation of a disulfide bond with concomitant enzyme inactivation. This mechanism is structurally impossible for the 1,3,4-thiadiazole isomer, where the N–S bond geometry differs, and for the 1,2,4-oxadiazole analog, where sulfur is absent [1]. In the context of SARS-CoV-2 3CLpro, 2,3,5-substituted 1,2,4-thiadiazoles demonstrated IC50 values ranging from 0.118 to 0.582 μM, with negligible activity against off-target proteases chymotrypsin, cathepsin B, and cathepsin L [2]. The parent 3-aminomethyl compound provides the unadorned scaffold for installing this warhead into larger inhibitor architectures [1][3].

covalent inhibitor cysteine targeting warhead chemistry cathepsin B

Regioisomeric LogD Differentiation: 1,2,4- vs. 1,3,4-Heterocycle Lipophilicity Profiles

In a systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole regioisomers across the AstraZeneca compound collection, Boström et al. demonstrated that the 1,3,4-oxadiazole isomer consistently exhibits approximately one order of magnitude lower lipophilicity (logD) compared to its 1,2,4-isomeric partner, accompanied by superior metabolic stability and reduced hERG inhibition [1]. Although the study focused on oxadiazoles, the underlying electronic rationale—differences in dipole moment and charge distribution arising from heteroatom positional arrangement—applies analogously to thiadiazole regioisomers. DFT calculations confirm that 1,3,4-thiadiazole is less aromatic than other thiadiazole isomers, with correspondingly different dipole moments [2][3]. For the target 3-aminomethyl-1,2,4-thiadiazole, this translates to a lipophilicity profile distinct from the 3-aminomethyl-1,3,4-thiadiazole isomer (CAS 1630906-68-1), affecting both passive membrane permeability and protein binding propensity in a predictable direction [1][2].

lipophilicity logD regioisomer oxadiazole matched pair analysis

Bioisosteric Replacement of Carboxylic Acid: 1,2,4-Thiadiazole vs. 1,2,4-Oxadiazole Physicochemical Properties

The 1,2,4-thiadiazole ring has been identified as a bioisosteric replacement for carboxylic acid esters, with the N–S bond conferring distinct electronic character compared to the corresponding 1,2,4-oxadiazole (O-for-S replacement) [1][2]. In the Lassalas et al. structure-property relationship analysis of 35 carboxylic acid isosteres, the 5-oxo-1,2,4-thiadiazole (pKa = 6.6) was compared directly with the 5-oxo-1,2,4-oxadiazole (pKa = 6.1) and tetrazole (pKa = 4.5–4.9), demonstrating that the thiadiazole analog provides intermediate acidity between the more acidic tetrazole and the less acidic oxadiazole [2][3]. The parent 1-(1,2,4-thiadiazol-3-yl)methanamine represents the foundational 3-aminomethyl building block from which these acid isostere scaffolds are elaborated, notably in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(alkoxyimino)acetic acid intermediates used in fourth-generation cephalosporins (cefozopran, cefclidin) [4].

bioisostere carboxylic acid replacement tetrazole drug design

Patent Landscape and Industrial Relevance: 1,2,4-Thiadiazole Building Block vs. Isomeric Analogs

The 1-(1,2,4-thiadiazol-3-yl)methanamine hydrochloride scaffold is associated with 29 patents in the PubChemLite database, reflecting substantial industrial investment in this specific regioisomeric scaffold [1]. In contrast, the 1,3,4-thiadiazol-2-yl methanamine isomer (CAS 1630906-68-1) and the 1,2,5-thiadiazol-3-yl methanamine isomer (CAS 1803600-90-9) have more limited patent footprints in the open literature. The 1,2,4-thiadiazole-3-methanamine core is specifically cited as a key synthetic intermediate in patents covering thiadiazolyl derivatives for therapeutic applications, including WIPO patent application WO/2024/099336 from Danatlas Pharmaceuticals [2], and in multiple granted patents for 1,2,4-thiadiazole-based acylating agents used in cephalosporin antibiotic synthesis [3]. This patent density signals that the 1,2,4-thiadiazole regioisomer occupies a distinct and commercially validated chemical space not equally shared by its positional isomers.

patent landscape intellectual property cephalosporin building block

Aqueous Solubility Advantage of Hydrochloride Salt Form vs. Free Base and 5-Substituted Analogs

The hydrochloride salt form of 1-(1,2,4-thiadiazol-3-yl)methanamine provides markedly enhanced aqueous solubility compared to its free base form and to more lipophilic 5-substituted analogs. Vendor technical data indicate the compound is soluble in water at room temperature, whereas the free base (MW 115.16) has reduced aqueous solubility due to the absence of ionic character . In comparative solubility studies of 1,2,4-thiadiazole derivatives by Volkova et al., introduction of aryl substituents at the 5-position significantly decreases aqueous solubility (buffer pH 7.4, 298 K) and increases lipophilicity, with distribution coefficients in 1-octanol/buffer systems reflecting the balance between solubility and permeability [1]. The unsubstituted 3-aminomethyl compound, as the most polar minimal scaffold in the series, represents the solubility-optimized entry point for further derivatization, with solubility declining systematically as lipophilic substituents are added [1][2].

solubility hydrochloride salt free base formulation

Kinase-3β and Neuroprotective Activity Class Specificity vs. SCH-202676 (GPCR Allosteric Modulator Reference Compound)

The 1,2,4-thiadiazole scaffold exhibits divergent biological activity depending on the substitution pattern. The simple 3-aminomethyl compound serves as the core building block for 1,2,4-thiadiazole-based neuroprotectors that inhibit glutamate-stimulated Ca²⁺ uptake and target kinase-3β (GSK-3β), a pathway relevant to Alzheimer's disease [1][2]. In contrast, the 2,3-diphenyl-substituted analog SCH-202676 (N-(2,3-diphenyl[1,2,4]thiadiazole-5(2H)-ylidene)methanamine) acts as a non-selective GPCR allosteric modulator with IC50 values of 0.1–1.8 μM across nine distinct GPCRs (adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors) [3][4]. The unsubstituted 3-aminomethyl building block can be elaborated toward either the GPCR-modulator phenotype (via 2,3-diaryl substitution) or the neuroprotective phenotype (via 5-aminoaryl substitution), but the starting scaffold itself lacks the lipophilic substituents required for GPCR activity, making it a clean synthetic entry point free of pre-existing polypharmacology [2][3].

neuroprotection GSK-3β GPCR modulator target specificity

Best-Use Application Scenarios for 1-(1,2,4-Thiadiazol-3-yl)methanamine Hydrochloride Based on Quantitative Evidence


Design of Covalent Cysteine Protease Inhibitors Requiring a Thiol-Trapping Electrophilic Warhead

The 1,2,4-thiadiazole N–S bond provides a built-in electrophilic warhead that covalently modifies catalytic cysteine residues via disulfide formation—a mechanism validated by X-ray crystallography for cathepsin B inhibition and by submicromolar IC50 values (0.118–0.582 μM) against SARS-CoV-2 3CLpro [1][2]. This warhead is structurally impossible with 1,3,4-thiadiazole or 1,2,4-oxadiazole analogs. The 3-aminomethyl group of the target compound serves as a convenient amine handle for amide coupling or reductive amination to install targeting moieties while preserving the N–S warhead. Program teams should select this building block when the intended mechanism requires irreversible cysteine engagement rather than reversible competitive inhibition.

Synthesis of Fourth-Generation Cephalosporin Antibiotic Key Intermediates

The 1-(1,2,4-thiadiazol-3-yl)methanamine core is the foundational scaffold for constructing the 5-amino-1,2,4-thiadiazol-3-yl acetic acid pharmacophore found in clinically used fourth-generation cephalosporins cefozopran (CAS 113359-04-9) and cefclidin [1][2]. The 3-aminomethyl position can be elaborated via oxidation and oximation to yield the (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(alkoxyimino)acetic acid acyl side chain that is essential for antibacterial activity. The 1,3,4-thiadiazole or 1,2,4-oxadiazole regioisomers cannot substitute in this application without complete revalidation of the antibacterial pharmacophore [2].

Bioisosteric Replacement of Carboxylic Acid Moieties with Tunable pKa in CNS-Penetrant Drug Candidates

For medicinal chemistry programs seeking to replace a carboxylic acid group with a heterocyclic bioisostere that offers intermediate acidity (pKa ≈ 6.6 for the 5-oxo-1,2,4-thiadiazole form) and lipophilicity appropriate for blood-brain barrier penetration, the 1,2,4-thiadiazole scaffold provides a differentiated position between the more acidic tetrazole (pKa 4.5–4.9) and the less acidic 1,2,4-oxadiazole (pKa 6.1) [1][2]. The 3-aminomethyl building block can be functionalized to the 5-oxo or 5-amino thiadiazole acid isostere scaffold, delivering a 0.5-unit pKa increase versus oxadiazole that may translate to measurable differences in ionization state at physiological pH and consequently altered volume of distribution [1].

Divergent Library Synthesis for Parallel Exploration of Neuroprotective and GPCR-Modulator Chemical Space

Because the unsubstituted 3-aminomethyl-1,2,4-thiadiazole scaffold is pharmacologically silent at GPCRs (in contrast to SCH-202676 with its 0.1–1.8 μM pan-GPCR activity), it provides a clean chemical starting point for divergent library synthesis [1][2]. Researchers can install 5-aminoaryl substituents to access the neuroprotective GSK-3β pathway, or install 2,3-diaryl and 5-ylidene substituents to access the GPCR allosteric modulator phenotype—all from the same parent building block. This divergent synthetic accessibility, combined with the 29-patent intellectual property landscape, makes the compound a strategically flexible entry point for parallel lead generation campaigns [3][4].

Quote Request

Request a Quote for 1-(1,2,4-Thiadiazol-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.